12-Oxa-2,6,10-triazatetradecanoic acid, 4,8-dihydroxy-13,13-dimethyl-3-((4-(2-(4-morpholinyl)-2-oxoethoxy)phenyl)methyl)-11-oxo-9-(phenylmethyl)-, 1,1-dimethylethyl ester, (3S,4R,8R,9S)-
Overview
Description
BMS-186318 is a human immunodeficiency virus (HIV) protease inhibitor developed by Bristol-Myers Squibb. It belongs to the aminodiol class of HIV protease inhibitors and was designed to examine the possibility of developing resistance when two protease inhibitors are used together in recombination .
Preparation Methods
The synthesis of BMS-186318 involves multiple steps, including the use of tert-butyl N-[(2S,3R)-3-hydroxy-4-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-[4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]butyl]amino]-1-phenylbutan-2-yl]carbamate. The compound is extracted from dog plasma with methyl tert-butyl ether at basic pH . The dried extract is reconstituted in mobile phase and injected into a high-performance liquid chromatography (HPLC) column .
Chemical Reactions Analysis
BMS-186318 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include methyl tert-butyl ether and phenylmethylsulfonyl fluoride . The major products formed from these reactions are typically derivatives of the original compound, which retain the core aminodiol structure .
Scientific Research Applications
BMS-186318 has been extensively studied for its antiviral properties, particularly against HIV. It has been used in combination therapy to examine the potential of resistance development when two protease inhibitors are used concurrently . The compound has also been studied in various animal models, including dogs, rats, and monkeys, to determine its pharmacokinetics and bioavailability . Additionally, BMS-186318 has been used in research to understand the role of viral genetic background in the development of resistance to protease inhibitors .
Mechanism of Action
BMS-186318 exerts its effects by inhibiting the HIV-1 protease enzyme, which is essential for the processing of viral proteins required for the production of infectious virions . By binding to the active site of the protease, BMS-186318 prevents the cleavage of the Gag and Gag-Pol polyproteins, thereby inhibiting viral replication . The molecular targets involved in this mechanism include the HIV-1 protease enzyme and the viral polyproteins .
Comparison with Similar Compounds
BMS-186318 is similar to other HIV protease inhibitors, such as saquinavir, A-77003, and ABT-538 . BMS-186318 is unique in its aminodiol structure, which provides distinct antiviral properties and resistance profiles . The compound has been shown to be effective in combination therapy, reducing the likelihood of resistance development compared to using a single protease inhibitor .
Properties
CAS No. |
161302-40-5 |
---|---|
Molecular Formula |
C36H54N4O9 |
Molecular Weight |
686.8 g/mol |
IUPAC Name |
tert-butyl N-[(2S,3R)-3-hydroxy-4-[[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-[4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]butyl]amino]-1-phenylbutan-2-yl]carbamate |
InChI |
InChI=1S/C36H54N4O9/c1-35(2,3)48-33(44)38-28(20-25-10-8-7-9-11-25)30(41)22-37-23-31(42)29(39-34(45)49-36(4,5)6)21-26-12-14-27(15-13-26)47-24-32(43)40-16-18-46-19-17-40/h7-15,28-31,37,41-42H,16-24H2,1-6H3,(H,38,44)(H,39,45)/t28-,29-,30+,31+/m0/s1 |
InChI Key |
OQHZMGOXOOOFEE-SYQUUIDJSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)[C@@H](CNC[C@H]([C@H](CC2=CC=C(C=C2)OCC(=O)N3CCOCC3)NC(=O)OC(C)(C)C)O)O |
SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(CNCC(C(CC2=CC=C(C=C2)OCC(=O)N3CCOCC3)NC(=O)OC(C)(C)C)O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(CNCC(C(CC2=CC=C(C=C2)OCC(=O)N3CCOCC3)NC(=O)OC(C)(C)C)O)O |
Appearance |
Solid powder |
161302-40-5 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BMS 186,318 BMS 186318 BMS-186318 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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